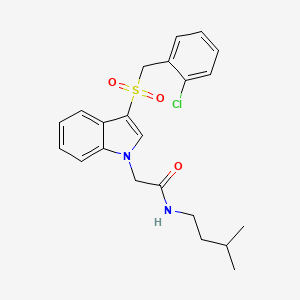

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide

カタログ番号:

B2836324

CAS番号:

895999-53-8

分子量:

432.96

InChIキー:

MDHKPGRMWSVKDD-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features an indole core, a 2-chlorobenzylsulfonyl group, and an N-isopentylacetamide moiety, which is a substructure found in other bioactive molecules . This specific architecture suggests potential as a key intermediate or a target scaffold in the development of novel therapeutic agents. Researchers are investigating its properties and reactivity to explore structure-activity relationships (SAR). The compound is provided with high chemical purity and comprehensive analytical characterization data to ensure reliability and reproducibility in experimental settings. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

特性

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3S/c1-16(2)11-12-24-22(26)14-25-13-21(18-8-4-6-10-20(18)25)29(27,28)15-17-7-3-5-9-19(17)23/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHKPGRMWSVKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Key Findings from Analog Studies

Impact of Halogen Positioning :

- Compound 3a (2-chlorophenyl) exhibited superior antioxidant activity compared to analogs with halogens at other positions, highlighting the importance of steric and electronic effects .

- In the target compound, the 2-chlorobenzyl group may similarly optimize interactions with hydrophobic enzyme pockets.

Role of Sulfonyl Groups :

- The phenylsulfonyl group in N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide increased electron-withdrawing effects, stabilizing reactive intermediates . The target compound’s 2-chlorobenzyl sulfonyl group likely amplifies this effect while adding steric bulk.

Side Chain Modifications :

- The isopentyl chain in the target compound may enhance membrane permeability compared to shorter chains (e.g., methyl or ethyl in other analogs). This aligns with studies showing branched alkyl groups improving pharmacokinetics .

Synthetic Challenges :

- Compound 33 required HPLC purification due to steric hindrance from the thiophene sulfonyl group, suggesting similar challenges for the target compound’s synthesis .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。